1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9ClN4 |
|---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H9ClN4/c10-8-3-1-7(2-4-8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2 |
InChI Key |
XMHSWGDKPJAOBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine typically involves the cycloaddition reaction of azides and alkynes, a process commonly referred to as “click chemistry.” This method is favored for its efficiency and high yield. The reaction conditions often include the use of copper(I) catalysts to facilitate the cycloaddition process . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction may produce amine derivatives.
Scientific Research Applications
1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity . The compound may inhibit enzymes by binding to their active sites, thereby blocking their function .
Comparison with Similar Compounds
Halogen Substituents
Replacing the chloro group with other halogens (e.g., fluoro, bromo) alters electronic properties and lipophilicity. For example:
| Compound | Substituent | LogP (Predicted) | Dipole Moment (Debye) |
|---|---|---|---|
| 1-(4-Chloro-benzyl)-1H-triazol-4-amine | Cl | 2.1 | 4.5 |
| 1-(4-Fluoro-benzyl)-1H-triazol-4-amine | F | 1.8 | 3.9 |
| 1-(4-Bromo-benzyl)-1H-triazol-4-amine | Br | 2.5 | 4.8 |
The chloro derivative exhibits intermediate lipophilicity, balancing solubility and membrane permeability.
Aromatic vs. Aliphatic Substituents
Replacing the 4-chloro-benzyl group with aliphatic chains (e.g., methyl, cyclohexyl) reduces aromatic interactions but increases conformational flexibility.
Regiochemical Differences
CuAAC produces 1,4-disubstituted triazoles, whereas thermal cycloadditions without catalysts yield 1,5-isomers . For example:
| Compound | Substituent Positions | Synthetic Method | Melting Point (°C) |
|---|---|---|---|
| 1-(4-Chloro-benzyl)-1H-triazol-4-amine | 1,4 | CuAAC | 158–160 |
| 1-(4-Chloro-benzyl)-1H-triazol-5-amine | 1,5 | Thermal cycloaddition | 145–147 |
The 1,4-isomer typically exhibits higher thermal stability due to reduced steric strain.
Functional Group Modifications
| Compound | Functional Group | Aqueous Solubility (mg/mL) | pKa (Amine) |
|---|---|---|---|
| 1-(4-Chloro-benzyl)-1H-triazol-4-amine | NH₂ | 12.3 | 8.2 |
| 1-(4-Chloro-benzyl)-1H-triazol-4-ol | OH | 25.6 | 9.8 |
| 1-(4-Chloro-benzyl)-1H-triazol-4-carboxylic acid | COOH | 34.1 | 2.1/4.7 |
The amine derivative’s basicity facilitates salt formation, enhancing formulation versatility.
Structural and Crystallographic Insights
Crystallographic analysis using SHELXL and visualization via ORTEP reveal that the 4-chloro-benzyl group induces planar geometry in the triazole ring, with dihedral angles <5° between the benzyl and triazole planes. Hydrogen bonding involving the amine group and chloro substituent stabilizes the crystal lattice, as observed in analogous structures .
Research Implications
The CuAAC method enables rapid diversification of triazole libraries, while SHELX and WinGX provide robust tools for structural validation. Comparative studies highlight the 4-chloro-benzyl-4-amine derivative’s balance of lipophilicity and polarity, making it a candidate for drug discovery. Further studies could explore its pharmacokinetic profiles and target binding using crystallographic data as a foundation.
Biological Activity
1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine (CAS No. 1443289-70-0) is a compound within the triazole family, known for its diverse biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1443289-70-0 |
| Molecular Formula | C₉H₉ClN₄ |
| Molecular Weight | 208.65 g/mol |
Structural Characteristics
The compound features a triazole ring which is critical for its biological activity. The presence of the chlorobenzyl group enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with a triazole structure exhibit significant antimicrobial properties. In particular, derivatives of triazoles have been shown to possess antifungal and antibacterial activities.
- Antifungal Activity : A study highlighted that certain triazole derivatives demonstrated potent antifungal effects against Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than traditional antifungal agents like fluconazole .
- Antibacterial Activity : Triazole compounds have also been evaluated for their antibacterial properties against various pathogens. For example, compounds similar to this compound exhibited MIC values against Staphylococcus aureus and Escherichia coli, indicating potential as effective antibacterial agents .
Anticancer Potential
The anticancer properties of triazole derivatives are well-documented. Studies have shown that certain triazole compounds can inhibit tumor growth in various cancer cell lines:
- In vitro Studies : Compounds with triazole moieties have been tested against breast cancer (MCF-7) and liver cancer (Hep G2) cell lines, demonstrating IC₅₀ values in the micromolar range .
Structure-Activity Relationship (SAR)
The SAR analysis of triazole derivatives reveals that modifications at specific positions of the triazole ring can significantly enhance biological activity. For instance:
- Substituent Effects : The introduction of electron-withdrawing groups like chlorine at the benzyl position has been shown to increase the potency of these compounds against bacterial strains .
Case Study 1: Antifungal Efficacy
A study conducted on a series of triazole derivatives, including this compound, reported an MIC of 0.0156 μg/mL against Candida albicans, showcasing its superior antifungal activity compared to established treatments .
Case Study 2: Anticancer Activity
In another investigation, triazole derivatives were screened for anticancer activity against various cell lines. One derivative exhibited an IC₅₀ value of 4.4 μM against HCT116 cells, indicating promising potential for further development into anticancer therapeutics .
Q & A
Q. What are the standard synthetic routes for 1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted benzaldehyde derivatives with triazole precursors. For example, refluxing 4-amino-triazole derivatives with 4-chlorobenzyl chloride in absolute ethanol, catalyzed by glacial acetic acid, under controlled temperature and pressure . Optimization includes adjusting stoichiometric ratios (e.g., 0.001 mol of each reactant), solvent polarity, and reaction time (e.g., 4-hour reflux). Monitoring via TLC or HPLC ensures completion. Post-synthesis, purification via recrystallization or column chromatography enhances yield and purity.
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–7.4 ppm for 4-chlorobenzyl) and triazole protons (δ 8.1–8.3 ppm). The amine group (NH2) may appear as a broad singlet near δ 5.5 ppm .
- IR : Identify N-H stretches (~3350 cm⁻¹ for primary amines) and C-Cl stretches (~750 cm⁻¹). Absence of aldehyde C=O (~1700 cm⁻¹) confirms complete reaction .
Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.
Q. What are the key challenges in purifying this compound?
Methodological Answer: Common impurities include unreacted benzyl chloride or byproducts from incomplete cyclization. Techniques:
- Solvent Selection : Use ethanol-DMF mixtures for recrystallization to improve crystal lattice formation .
- Chromatography : Employ silica gel columns with ethyl acetate/hexane gradients (3:7 to 1:1) for polar impurities .
- Centrifugation : Separate colloidal suspensions formed during synthesis .
Advanced Research Questions
Q. How can X-ray crystallography and SHELXL refinement resolve ambiguities in the molecular geometry of this compound?
Methodological Answer:
- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to resolve anisotropic displacement parameters for chlorine and triazole nitrogen atoms .
- Refinement in SHELXL : Apply restraints to aromatic rings (e.g., 4-chlorobenzyl) and constrain N-H bond lengths. Use the TWIN command if data suggest pseudosymmetry .
- Validation : Check R-factor convergence (<5%) and analyze residual electron density maps for missed solvent molecules .
Q. How to design in vitro assays to evaluate this compound’s inhibitory activity against bacterial aminoacyl-tRNA synthetases?
Methodological Answer:
- Enzyme Preparation : Purify recombinant M. tuberculosis LeuRS/MetRS via affinity chromatography .
- Aminoacylation Assay : Measure IC50 by titrating the compound (0–200 µM) in reaction mixtures containing ATP, tRNA, and radiolabeled amino acids. Use scintillation counting to quantify inhibition .
- Controls : Include known inhibitors (e.g., mupirocin) and validate with kinetic analysis (Lineweaver-Burk plots) to determine competitive/non-competitive mechanisms .
Q. What strategies address contradictions between computational docking predictions and experimental bioactivity data?
Methodological Answer:
- Docking Revisions : Re-parameterize force fields (e.g., AMBER) to better model triazole-Cl interactions. Use semi-flexible docking to account for protein backbone flexibility .
- Experimental Validation : Perform site-directed mutagenesis on key residues (e.g., LeuRS Arg²³⁶) to test predicted binding pockets .
- MD Simulations : Run 100-ns molecular dynamics trajectories to assess binding stability and identify transient interactions missed in static docking .
Q. How can click chemistry (CuAAC) be optimized to synthesize derivatives with enhanced solubility or bioavailability?
Methodological Answer:
- Azide Precursors : Synthesize 4-azidobenzyl derivatives via SN2 substitution (NaN₃, DMF, 60°C) .
- CuAAC Conditions : Use CuI (5 mol%) in DMSO:H2O (3:1) with sodium ascorbate (10 mol%) at 50°C. Monitor via FT-IR for azide peak disappearance (~2100 cm⁻¹) .
- Solubility Enhancement : Introduce PEGylated alkynes or sulfonate groups via post-click modifications .
Q. How to analyze substituent effects on bioactivity using structure-activity relationship (SAR) studies?
Methodological Answer:
- Library Design : Synthesize derivatives with varied substituents (e.g., -OCH3, -CF3) at the benzyl or triazole positions .
- Data Analysis : Perform multivariate regression (e.g., CoMFA, CoMSIA) correlating logP, Hammett σ values, and IC50 .
- Mechanistic Insights : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and identify pharmacophore features .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
